5-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL](PHENYL)METHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL
Description
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a triazolothiazole core fused with a piperazine-furanoyl-phenylmethyl substituent. Its structure combines pharmacologically relevant motifs:
- The 1,2,4-triazolo[3,2-b][1,3]thiazole scaffold is known for bioactivity in antimicrobial, antitumor, and anti-inflammatory applications .
- The piperazine moiety enhances solubility and receptor-binding affinity, while the furan-2-carbonyl group contributes to electronic modulation and metabolic stability .
This compound’s design aligns with trends in medicinal chemistry to optimize pharmacokinetic properties and target selectivity. Research on similar derivatives highlights the importance of substituent positioning and heterocyclic fusion in modulating biological activity and toxicity .
Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-18(15-7-4-12-28-15)24-10-8-23(9-11-24)16(14-5-2-1-3-6-14)17-19(27)25-20(29-17)21-13-22-25/h1-7,12-13,16,27H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEXHZPBHMKPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves multi-step reactions starting from readily available starting materials. The key steps include:
Formation of the Furan-2-Carbonyl Piperazine Intermediate: This involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions to form the furan-2-carbonyl piperazine intermediate.
Synthesis of the Triazole-Thiazole Core: This step involves the cyclization of appropriate precursors to form the triazole-thiazole core structure.
Coupling Reaction: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the triazole-thiazole core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan-2-carbonyl moiety.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Core Modifications
The compound’s closest structural analogues include triazolo-thiadiazines, pyrrolo-thiazolo-pyrimidines, and triazine derivatives. Key comparisons are outlined below:
Key Observations :
- Substituent Effects: The piperazine-furanoyl-phenylmethyl group in the target compound likely improves solubility compared to purely aromatic substituents (e.g., compound 7 in ). However, the ionic piperazinium derivative in may exhibit higher aqueous solubility due to its charged nature .
Toxicity and Pharmacological Potential
- Toxicity: The piperazinium derivative in demonstrated low acute toxicity (LD₅₀ > 2000 mg/kg), attributed to its ionic character and metabolic stability .
- Bioactivity : While and focus on synthetic methodologies, the triazolothiazole scaffold’s documented antimicrobial and kinase-inhibitory properties suggest the target compound could outperform triazine or pyrrolo-thiazolo-pyrimidine derivatives in specific therapeutic contexts .
Biological Activity
5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates various bioactive moieties, including furan, piperazine, triazole, and thiazole rings, which contribute to its biological activity.
Chemical Structure and Properties
The compound's IUPAC name is 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol. Its molecular formula is C24H21N5O4S. The presence of multiple functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N5O4S |
| IUPAC Name | 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
| CAS Number | 887219-78-5 |
The biological activity of this compound primarily involves the modulation of various signaling pathways. It has been noted to interact with specific enzymes and receptors such as kinases and G-protein coupled receptors (GPCRs). This interaction can lead to the inhibition of pathways like the PI3K/Akt pathway, which is crucial in regulating cell proliferation and survival.
Antimicrobial Activity
Research indicates that derivatives of triazole-thiazole compounds often exhibit antimicrobial properties. For instance, compounds similar to 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell walls or inhibit essential enzymes.
Anticancer Potential
The compound has demonstrated promising results in cancer research. In vitro studies have shown that it can induce cytotoxic effects in several cancer cell lines. For example:
- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM.
- Breast Cancer (MCF-7) : Significant cytotoxicity compared to standard chemotherapeutics like cisplatin.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
